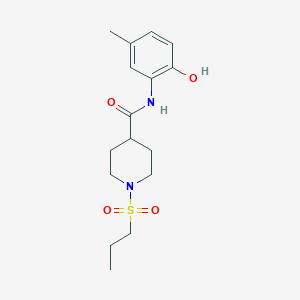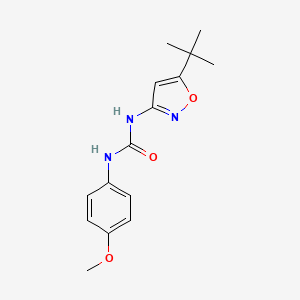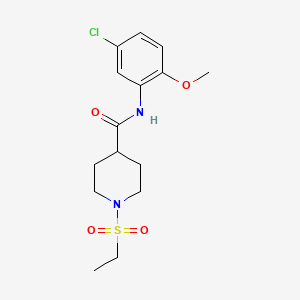
6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, also known as DPPB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a benzoxazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
科学的研究の応用
6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and agriculture. In medicinal chemistry, this compound has been shown to have anticancer, anti-inflammatory, and antiviral activities. In material science, this compound has been used to synthesize polymers and as a precursor for the preparation of carbon materials. In agriculture, this compound has been used as a plant growth regulator and as a fungicide.
作用機序
The mechanism of action of 6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the replication of human cytomegalovirus (HCMV) by modulating the activity of viral proteins. In addition, this compound has been shown to modulate the activity of the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 activity, the modulation of HCMV replication, and the modulation of MAPK signaling pathway activity. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce the production of inflammatory cytokines in lipopolysaccharide-stimulated macrophages.
実験室実験の利点と制限
6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research of 6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one, including the optimization of its synthesis method, the identification of its molecular targets, and the development of more potent derivatives. In addition, further studies are needed to investigate the potential applications of this compound in other fields, such as neuroscience and environmental science.
合成法
6,7-dimethoxy-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one can be synthesized using different methods, including the reaction of 3-propoxyphenylacetic acid with 2-amino-4,5-dimethoxybenzoic acid, followed by cyclization using phosphorus oxychloride. Another method involves the reaction of 3-propoxyphenylacetic acid with 2-amino-4,5-dimethoxybenzamide, followed by cyclization using polyphosphoric acid. The yield of this compound using these methods ranges from 40-60%.
特性
IUPAC Name |
6,7-dimethoxy-2-(3-propoxyphenyl)-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-4-8-24-13-7-5-6-12(9-13)18-20-15-11-17(23-3)16(22-2)10-14(15)19(21)25-18/h5-7,9-11H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUHJACZJSMLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methyl{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}amino)ethanol](/img/structure/B5435043.png)

![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-(1H-imidazol-2-ylmethyl)acetamide](/img/structure/B5435059.png)
![7-(2,3-dimethoxybenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5435065.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}-3,5-dimethylpiperidine oxalate](/img/structure/B5435083.png)
![4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5435096.png)
![4-(5-{[5-(1,3-benzodioxol-5-yl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5435109.png)
![4-{[2-(6-ethoxy-2,3-dihydro-1H-inden-5-yl)-1H-imidazol-1-yl]methyl}-1,5-dimethyl-1H-pyrazole](/img/structure/B5435114.png)

![4-benzyl-3-ethyl-1-[(pyridin-3-yloxy)acetyl]-1,4-diazepan-5-one](/img/structure/B5435133.png)

![2-[2-(5-bromo-2-methoxyphenyl)vinyl]-6-chloro-4H-3,1-benzoxazin-4-one](/img/structure/B5435146.png)
![2-(1,3-benzoxazol-2-yl)-7-(3-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5435153.png)
